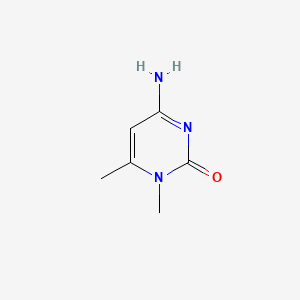

4-Amino-1,6-dimethyl-2-hydroxypyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

66943-92-8 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

4-amino-1,6-dimethylpyrimidin-2-one |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(7)8-6(10)9(4)2/h3H,1-2H3,(H2,7,8,10) |

InChI Key |

HPHILCXRGGDDOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=O)N1C)N |

Origin of Product |

United States |

Significance of Pyrimidine Scaffolds in Contemporary Organic Chemistry and Material Science

The pyrimidine (B1678525) ring system is a fundamental heterocyclic aromatic organic compound with nitrogen atoms at positions 1 and 3 of the six-membered ring. youtube.comwikipedia.org This structural motif is of paramount importance due to its widespread presence in nature and its remarkable versatility as a scaffold in synthetic chemistry. wikipedia.orgresearchgate.net

In the realm of biology and medicinal chemistry, pyrimidine derivatives are indispensable. Three of the five primary nucleobases in nucleic acids (cytosine, thymine, and uracil) are pyrimidines, forming the backbone of DNA and RNA. wikipedia.orgnbinno.commicrobenotes.com This biological prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery. nih.gov Synthetic pyrimidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netnbinno.comresearchgate.net For instance, numerous pyrimidine derivatives have been developed as protein kinase inhibitors for cancer therapy, and the core structure is found in approved drugs like the anticancer agent 5-fluorouracil. nih.govnih.gov

The utility of pyrimidine scaffolds extends beyond medicine into material science and agrochemistry. nbinno.comchemimpex.com Their unique electronic properties and ability to coordinate with metal ions have led to their incorporation into more complex structures like metal-organic frameworks (MOFs). rsc.org These materials exhibit potential in applications such as gas sorption and catalysis. rsc.org In agriculture, pyrimidine derivatives are used in the formulation of effective herbicides and fungicides, contributing to crop protection. chemimpex.comnih.gov The inherent stability and synthetic tractability of the pyrimidine ring allow chemists to systematically modify its structure to fine-tune its properties for a diverse array of applications. nbinno.com

Systematic Nomenclature and Structural Features of 4 Amino 1,6 Dimethyl 2 Hydroxypyrimidine

The precise identification and characterization of a chemical compound begin with its systematic nomenclature and a clear understanding of its structural features.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 4-Amino-1,6-dimethylpyrimidin-2(1H)-one . This name elucidates the tautomeric form where the hydroxyl group exists as a ketone. The compound is registered under the CAS number 66943-92-8. nist.gov

The structural features of 4-Amino-1,6-dimethyl-2-hydroxypyrimidine are defined by a central pyrimidine (B1678525) ring substituted with four different functional groups. These substituents dictate the molecule's chemical properties and reactivity.

Pyrimidine Core : A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

Amino Group (-NH₂) : Located at the C4 position of the ring.

Methyl Groups (-CH₃) : One attached to the nitrogen at position 1 (N1) and another at the carbon in position 6 (C6).

Hydroxyl Group (-OH) : Attached to the C2 position, which can exist in tautomeric equilibrium with a carbonyl group (=O), forming a pyrimidinone structure.

The key physicochemical properties derived from its structure are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.155 g/mol |

| IUPAC Standard InChI | InChI=1S/C6H9N3O/c1-4-3-5(7)8-6(10)9(2)4/h3H,1-2H3,(H2,7,8,10) |

| IUPAC Standard InChIKey | ZNVPWIATYNFWSM-UHFFFAOYSA-N |

Table 1: Key Identifiers and Properties of this compound. Data sourced from NIST Chemistry WebBook. nist.gov

Research Trajectory and Open Questions Pertaining to 4 Amino 1,6 Dimethyl 2 Hydroxypyrimidine Derivatives

Foundational Pyrimidine Ring Construction Strategies

The construction of the pyrimidine core is a well-established field, with several classical and modern methods available to organic chemists. These strategies typically involve the condensation of a three-carbon component with a nitrogen-containing fragment.

Cyclization of β-Dicarbonyl Compounds with N–C–N Fragments

A prevalent and versatile method for pyrimidine synthesis is the cyclization of β-dicarbonyl compounds with reagents containing an N-C-N fragment, such as amidines, ureas, or guanidines. This approach, often referred to as the Pinner synthesis, relies on the condensation reaction between the nucleophilic nitrogens of the N-C-N fragment and the electrophilic carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

For instance, the reaction of acetylacetone (B45752), a common β-diketone, with a guanidine (B92328) salt in an aqueous alkaline medium directly yields 2-amino-4,6-dimethylpyrimidine. google.com The reaction conditions, such as the choice of base and solvent, can significantly influence the reaction rate and yield.

| β-Dicarbonyl Compound | N-C-N Fragment | Product | Reference |

| Acetylacetone | Guanidine salt | 2-Amino-4,6-dimethylpyrimidine | google.com |

| Ethyl acetoacetate | Guanidine hydrochloride | 2-Amino-6-methylpyrimidin-4(3H)-one | |

| Diethyl malonate | Urea (B33335) | Barbituric acid |

Multicomponent Reaction Approaches for Pyrimidine Annulation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyrimidines, offering rapid access to a wide range of substituted derivatives.

These reactions often proceed through a cascade of condensation and cyclization steps, and the final substitution pattern on the pyrimidine ring can be controlled by the choice of the initial components. For example, a three-component reaction of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, known as the Biginelli reaction, is a classic MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.

Condensation Reactions Involving Amidine-Containing Substrates and Carbonyl Derivatives

The condensation of amidines with various carbonyl-containing substrates provides another fundamental route to pyrimidines. This strategy is highly modular, allowing for the introduction of diverse substituents onto the pyrimidine ring. The reactivity of the carbonyl derivative and the amidine can be tuned to control the regioselectivity of the cyclization. For example, α,β-unsaturated ketones can react with amidines in a Michael addition-cyclization sequence to afford dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound, which exists in tautomeric equilibrium with 4-Amino-1,6-dimethyl-2(1H)-pyrimidinone, requires careful consideration of regioselectivity and the introduction of the desired functional groups.

Strategic Functionalization and Regioselective Ring Closure Pathways

A plausible and strategic approach to this compound involves the cyclocondensation of a β-dicarbonyl compound with an N-methylated N-C-N fragment. For instance, the reaction of acetylacetone with N-methylguanidine would be expected to yield a mixture of regioisomers. The desired regiochemistry, with the methyl group on N-1, depends on the differential reactivity of the two nitrogen atoms of N-methylguanidine and the reaction conditions employed.

Alternatively, a pre-formed pyrimidine ring can be functionalized. For example, starting with a 2,4-dichloro-6-methylpyrimidine, sequential nucleophilic substitution reactions could be employed. However, controlling the regioselectivity of these substitutions can be challenging.

Introduction of Amino and Hydroxyl Moieties at Specific Ring Positions

The introduction of the amino group at the C4 position and the hydroxyl group at the C2 position can be achieved through several methods. One common strategy is to use a starting material that already contains these functionalities. For example, the cyclocondensation of a β-ketoester with urea or its derivatives can directly lead to a 2-hydroxypyrimidine (B189755). The amino group can then be introduced at a later stage, for instance, by conversion of a chloro substituent.

A direct approach would involve the condensation of a suitable β-dicarbonyl compound with N-methylguanidine, which would provide the 4-amino and 1-methyl functionalities in a single step. The hydroxyl group at the 2-position is inherent to the pyrimidinone tautomer that would be formed.

The synthesis of 4-amino-2-hydroxy-6-methylpyrimidine (B1616933) has been reported, which could serve as a precursor. nih.gov Subsequent N-methylation would be required to obtain the target compound. The regioselectivity of this methylation step is crucial, as methylation can occur at different nitrogen atoms or at the exocyclic amino group. The use of specific methylating agents and reaction conditions can favor N-1 methylation.

| Precursor | Reagent | Product |

| 4-Amino-2-hydroxy-6-methylpyrimidine | Methylating agent (e.g., Methyl iodide) | This compound |

Advanced Methylation Techniques for N1 and C6 Substitutions

Advanced methylation techniques are crucial for the specific substitution at the N1 and C6 positions of the pyrimidine ring, enabling the synthesis of complex derivatives. These methods often involve carefully selected methylating agents and reaction conditions to achieve high regioselectivity.

The alkylation of nitrogen atoms within the pyrimidine ring is a fundamental process in the synthesis of its derivatives. researchgate.net The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key sites for electrophilic attack, including alkylation. wikipedia.org The cytotoxicity of certain alkylating agents is attributed to their ability to add alkyl groups to the nitrogen and oxygen atoms of pyrimidine bases in DNA. researchgate.net The success of these reactions often depends on the nature of the alkylating agent and the reaction mechanism, with SN1 reactions methylating both nitrogen and oxygen atoms, while SN2 reactions almost exclusively methylate nitrogen atoms. researchgate.net

In the context of purines, which also contain a pyrimidine ring, direct alkylation with alkyl halides under basic conditions often results in a mixture of N7 and N9 derivatives. nih.gov For pyrimidines, protonation and other electrophilic additions typically occur at only one of the nitrogen atoms due to the deactivating effect of the second nitrogen. wikipedia.org The enzyme AlkB is known to repair alkylation damage at all possible nitrogen positions involved in the normal base-pairing of pyrimidine and purine (B94841) bases in DNA. nih.gov

Dimethyl sulfate (B86663) (DMS) is a potent and widely used methylating agent in organic synthesis, valued for its high reactivity and low cost. wikipedia.org It is particularly effective for the methylation of phenols, amines, and thiols. wikipedia.org In the synthesis of pyrimidine derivatives, DMS can be employed to introduce methyl groups at specific nitrogen or oxygen atoms. For instance, a patented method for preparing 4-amino-2,6-dimethoxypyrimidine (B1265686) involves the use of DMS as a methyl etherified reagent. google.com

The reactivity of DMS is such that it can methylate unpaired adenine (B156593) and cytosine residues in RNA at neutral pH. wikipedia.org This characteristic is utilized in techniques to determine RNA secondary structure. wikipedia.org Other methylating agents, such as methyl iodide, are also employed. Methyl iodide, often used in alcoholic potassium hydroxide (B78521), has been reported to convert 2-hydroxypyrimidine to its N-methyl derivative, although it can also lead to methylation at the exocyclic oxygen. oregonstate.edu The choice of reagent and reaction conditions is critical to direct the methylation to the desired position and avoid unwanted side reactions. For example, the methylation of salicylic (B10762653) acid with DMS in the presence of sodium bicarbonate allows for the regioselective methylation of the carboxyl group. nih.gov

Table 1: Comparison of Common Methylating Agents in Pyrimidine Synthesis

| Methylating Agent | Formula | Key Characteristics | Typical Applications |

| Dimethyl Sulfate | (CH₃O)₂SO₂ | Highly reactive, cost-effective, toxic. wikipedia.org | N- and O-methylation of pyrimidine rings. google.com |

| Methyl Iodide | CH₃I | Volatile, highly reactive. oregonstate.edu | N-methylation of nitrogen heterocyles. oregonstate.edu |

| Methyl Triflate | CF₃SO₃CH₃ | Strong methylating agent, less common than DMS. wikipedia.org | Used when high reactivity is required. |

Catalytic Systems and Environmentally Conscious Synthetic Strategies

The development of efficient and environmentally friendly synthetic routes for pyrimidine derivatives is an area of active research. This involves the use of various catalytic systems and the application of green chemistry principles.

Catalysts play a pivotal role in the synthesis of pyrimidines, influencing reaction rates and yields. Both acid and base catalysts are commonly employed. For instance, the condensation of a three-carbon compound with an amidine derivative to form a pyrimidine ring is often carried out in the presence of a base like sodium hydroxide or sodium ethoxide. scispace.comwjarr.com Strong bases such as NaOH, KOH, and CsOH have been shown to effectively catalyze the synthesis of substituted pyrimidines. mdpi.com

Metal catalysts, including copper, zinc, and palladium, are also utilized in various pyrimidine synthesis strategies. Copper-catalyzed cycloaddition reactions are a powerful tool for constructing the pyrimidine ring. mdpi.com For example, a copper-catalyzed tandem reaction has been used to synthesize sulfonamide pyrimidine derivatives in high yields. mdpi.com Similarly, ZnCl2 has been reported to catalyze a three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives. scispace.com Samarium chloride has been used as a Lewis acid catalyst in the microwave-promoted synthesis of pyrimidines from β-formyl enamides and urea. wjarr.com

Green chemistry principles aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in In the context of pyrimidine synthesis, this involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.comnih.gov Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in

Modern, greener approaches include microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free reactions. nih.govresearchgate.net These techniques can lead to higher yields, shorter reaction times, and reduced waste generation. rasayanjournal.co.in The use of green catalysts, such as biocatalysts and organocatalysts, is also a key aspect of sustainable pyrimidine synthesis. Multicomponent reactions, which combine several reactants in a single step to form the final product, are another important strategy in green pyrimidine synthesis as they reduce the number of synthetic steps and improve atom economy. benthamdirect.com

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefits |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or ionic liquids. rasayanjournal.co.in | Reduced environmental pollution and health risks. rasayanjournal.co.in |

| Energy Efficiency | Employing microwave or ultrasound irradiation. nih.gov | Faster reaction rates and lower energy consumption. rasayanjournal.co.in |

| Catalysis | Utilizing reusable solid acid, base, or metal catalysts. mdpi.com | Minimized waste and improved reaction efficiency. benthamdirect.com |

| Multicomponent Reactions | Combining multiple starting materials in a one-pot synthesis. benthamdirect.com | Increased efficiency, reduced waste, and simplified procedures. rasayanjournal.co.in |

Isolation and Advanced Purification Techniques for High-Purity Pyrimidine Derivatives

The isolation and purification of pyrimidine derivatives are critical steps to obtain high-purity compounds suitable for further use. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Commonly used techniques for the purification of pyrimidine derivatives include recrystallization, distillation, and chromatography. Recrystallization is effective for purifying solid compounds. For instance, 4-amino-2,6-dimethylpyrimidine (B18327) can be purified by recrystallization from ethanol (B145695) or ethyl acetate. nih.gov In one reported synthesis, the crude product was purified by codistillation with kerosene, followed by filtration and washing with petroleum ether to yield snow-white crystals. orgsyn.org

Column chromatography and preparative thin-layer chromatography are powerful techniques for separating complex mixtures of pyrimidine derivatives. nih.gov These methods allow for the isolation of highly pure compounds, even when present in small quantities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluting solvent) is crucial for achieving good separation. mdpi.com For pyrimidine bases derived from the hydrolysis of nucleotides, specific purification protocols have been developed. nih.gov

Vibrational Spectroscopy for Characteristic Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these methods would reveal characteristic vibrational modes.

Expected FT-IR and FT-Raman spectral bands would include:

N-H stretching vibrations from the primary amino group, typically appearing in the region of 3300-3500 cm⁻¹.

O-H stretching vibrations from the hydroxyl group, which can be broad and located around 3200-3600 cm⁻¹, often influenced by hydrogen bonding.

C-H stretching vibrations from the methyl groups and the pyrimidine ring, expected in the 2800-3100 cm⁻¹ range.

C=O stretching vibrations if the molecule exists in its keto tautomeric form (4-amino-1,6-dimethyl-pyrimidin-2-one), typically a strong band around 1650-1700 cm⁻¹.

C=N and C=C stretching vibrations within the pyrimidine ring, contributing to a complex pattern of bands in the 1400-1650 cm⁻¹ region.

N-H bending vibrations from the amino group, usually found near 1600 cm⁻¹.

A detailed analysis of the positions, intensities, and shapes of these bands in both FT-IR and FT-Raman spectra would allow for a definitive identification of the functional groups and provide information about the intermolecular interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The expected signals for this compound would be:

A singlet corresponding to the protons of the C6-methyl group .

A singlet for the protons of the N1-methyl group .

A singlet for the C5-proton on the pyrimidine ring.

A broad signal for the two protons of the amino group (NH₂) , whose chemical shift can be solvent-dependent.

A signal for the hydroxyl proton (OH) , which may be broad and its position variable due to exchange with solvent protons.

The integration of these signals would correspond to the number of protons in each group (3H, 3H, 1H, 2H, and 1H, respectively). Analysis of coupling constants, if any, would reveal connectivity between adjacent non-equivalent protons, though in this largely isolated spin system, singlet peaks are expected.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy probes the carbon backbone of the molecule. For this compound, six distinct signals would be anticipated, corresponding to the six carbon atoms:

A signal for the C2 carbon , influenced by the adjacent nitrogen and oxygen atoms.

A signal for the C4 carbon , bonded to the amino group.

A signal for the C5 carbon .

A signal for the C6 carbon , attached to a methyl group.

A signal for the C6-methyl carbon .

A signal for the N1-methyl carbon .

The chemical shifts of these carbons would provide critical information for the complete structural assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, though limited correlations are expected in this specific molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would link the proton on C5 to its corresponding carbon, and the protons of the methyl groups to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (typically over 2-3 bonds). It would show correlations between the C5-proton and the C4 and C6 carbons, and between the methyl protons and adjacent carbons in the ring, thus confirming the substitution pattern on the pyrimidine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring system, with its alternating double bonds and heteroatoms, acts as a chromophore. The spectrum of this compound would be expected to show absorption maxima (λₘₐₓ) corresponding to π→π* and n→π* electronic transitions. The position and intensity of these absorptions are sensitive to the solvent polarity and pH, which can influence the tautomeric equilibrium and protonation state of the molecule.

Single Crystal X-ray Diffraction (SXRD) for Three-Dimensional Solid-State Architecture

Crystal Packing and Intermolecular Interactions: Hydrogen Bonding Networks, π-π Stacking, and C-H...π Interactions

The crystal packing of this compound would be predominantly governed by a combination of strong hydrogen bonds and weaker non-covalent interactions, which collectively dictate the supramolecular architecture.

Hydrogen Bonding Networks: The presence of the amino (-NH₂) and hydroxyl (-OH) groups, along with the nitrogen atoms of the pyrimidine ring, makes this molecule an excellent candidate for forming extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The ring nitrogen atoms are potent hydrogen bond acceptors. It is highly probable that strong N—H···N and N—H···O hydrogen bonds would be observed, linking adjacent molecules into chains, sheets, or more complex three-dimensional arrays. These types of interactions are commonly seen in the crystal structures of related aminopyrimidines. For instance, in cocrystals of 2-amino-4,6-dimethoxypyrimidine, molecules are linked by N—H···O and O—H···N hydrogen bonds, forming cyclic motifs.

Interactive Data Table: Plausible Hydrogen Bond Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···N | ~ 0.86 | ~ 2.2 - 2.4 | ~ 3.0 - 3.2 | ~ 160-175 |

| N-H···O | ~ 0.86 | ~ 2.0 - 2.3 | ~ 2.8 - 3.1 | ~ 165-178 |

| O-H···N | ~ 0.82 | ~ 1.8 - 2.1 | ~ 2.6 - 2.9 | ~ 170-180 |

Note: This data is representative of typical hydrogen bond geometries found in related pyrimidine crystal structures and is presented here for illustrative purposes.

C-H...π Interactions: Weaker C-H...π interactions, where a methyl group's C-H bond points towards the electron-rich π-system of an adjacent pyrimidine ring, could further stabilize the crystal structure. These interactions, although weaker than hydrogen bonds and π-π stacking, are known to be important in the fine-tuning of molecular packing in organic crystals.

Solid-State Tautomeric Forms and Their Implications on Molecular Conformation

The existence of a hydroxyl group at the 2-position of the pyrimidine ring introduces the possibility of tautomerism. This compound can exist in equilibrium with its keto tautomer, 4-Amino-1,6-dimethyl-1,2-dihydropyrimidin-2-one.

The specific tautomer present in the solid state would have a profound impact on the molecular conformation and the resulting intermolecular interactions. The keto form, with its carbonyl group (C=O), would be a strong hydrogen bond acceptor, while the N-H group would be a strong hydrogen bond donor. In contrast, the enol (hydroxyl) form would have a distinct hydrogen bonding pattern.

In solution, the position of the tautomeric equilibrium is influenced by factors such as the solvent and the nature of other substituents on the ring. In the solid state, the crystal packing forces can favor one tautomer over the other, even if it is the less stable form in solution. This phenomenon is known as desmotropy. Studies on related 4-hydroxypyrimidines have shown that they often exist as the keto (pyrimidinone) form in the solid state. Therefore, it is highly probable that this compound would crystallize in its keto tautomeric form. The determination of the exact tautomer present would require experimental data from techniques like SXRD or solid-state NMR.

Interactive Data Table: Key Differences Between Potential Tautomers

| Feature | Hydroxy (Enol) Tautomer | Pyrimidinone (Keto) Tautomer |

| Key Functional Group | C-OH | C=O and N-H |

| Hydrogen Bond Donor | -OH, -NH₂ | -NH (ring), -NH₂ |

| Hydrogen Bond Acceptor | -N (ring), -OH, -NH₂ | -C=O, -N (ring), -NH₂ |

| Aromaticity | Fully aromatic pyrimidine ring | Partially saturated pyrimidine ring |

Note: This table illustrates the fundamental differences between the two likely tautomeric forms and their potential impact on intermolecular interactions.

Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 4 Amino 1,6 Dimethyl 2 Hydroxypyrimidine

Quantum Chemical Calculations for Optimized Geometries and Electronic Properties (DFT, MP2)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in predicting the geometric and electronic properties of molecules. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in describing electron correlation. nih.govmdpi.com MP2, an ab initio method, offers a higher level of theory by incorporating electron correlation effects more explicitly, which is often used to refine energy calculations and geometries.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. nih.gov For 4-Amino-1,6-dimethyl-2-hydroxypyrimidine, this process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached. nih.gov

The presence of rotatable bonds, such as those associated with the amino and methyl groups, suggests the possibility of multiple conformers. A conformational energy landscape can be mapped by systematically rotating these bonds and performing geometry optimizations at each step. This analysis identifies the global minimum energy conformer as well as other low-energy local minima, providing a comprehensive understanding of the molecule's structural flexibility. Theoretical calculations for similar pyrimidine (B1678525) derivatives have successfully reproduced crystal structure parameters, indicating the reliability of these methods. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Ring (Based on related structures)

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Angle (°) - DFT/B3LYP |

|---|---|---|

| N1-C2 | 1.375 | C6-N1-C2 |

| C2-N3 | 1.380 | N1-C2-N3 |

| N3-C4 | 1.340 | C2-N3-C4 |

| C4-C5 | 1.430 | N3-C4-C5 |

| C5-C6 | 1.350 | C4-C5-C6 |

| C6-N1 | 1.345 | C5-C6-N1 |

Note: Data is representative of typical pyrimidine ring structures calculated using DFT methods and does not represent the specific target molecule.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.orgnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, FMO analysis would involve visualizing the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the pyrimidine ring's nitrogen atoms, indicating these are likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient areas of the ring, highlighting potential sites for nucleophilic attack.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are illustrative examples for a substituted pyrimidine derivative and serve to demonstrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov Green areas represent neutral potential.

An MEP map of this compound would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction. thaiscience.info The hydrogen atoms of the amino group and the methyl groups would exhibit positive potential, making them potential sites for nucleophilic interaction. researchgate.net

Computational Vibrational Spectroscopy and Correlation with Experimental Data

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. arxiv.org By calculating the harmonic frequencies corresponding to the fundamental modes of vibration, a theoretical spectrum can be generated. nih.gov These calculations are typically performed using DFT methods, such as B3LYP, which have been shown to provide good agreement with experimental data for related pyrimidine compounds. nih.govresearchgate.net

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational frequencies and their corresponding IR intensities and Raman activities. Comparing the computed spectrum with experimental FT-IR and FT-Raman data allows for a detailed and accurate assignment of the observed spectral bands to specific molecular vibrations, such as N-H stretching, C=N stretching, and ring deformation modes. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. nih.gov

Computational Studies on Tautomerism and Prototropic Equilibria (2-hydroxypyrimidine vs. 2(1H)-pyrimidinone)

Substituted pyrimidines, like the subject compound, can exist in different tautomeric forms due to proton migration. chemicalbook.com A key equilibrium for this molecule is the one between the aromatic alcohol form (2-hydroxypyrimidine) and the non-aromatic amide or lactam form (2(1H)-pyrimidinone). nih.govresearchgate.net While often named as a "hydroxy" compound, many such pyrimidines exist predominantly in the "oxo" or "pyrimidinone" form in the solid state and in solution. nih.govresearchgate.net

Computational studies are essential for determining the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries for both the 2-hydroxy and 2(1H)-pyrimidinone forms of this compound, their relative abundance can be predicted. chemicalbook.com These calculations can be performed in the gas phase or by using a polarizable continuum model (PCM) to simulate solvent effects. Theoretical investigations into similar hydroxypyrimidines have consistently shown that the pyrimidinone form is the more stable tautomer. chemicalbook.comresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Relative Stabilities of Tautomeric Forms in Gas Phase and Solution

Tautomerism is a critical phenomenon in heterocyclic chemistry, where molecules like this compound can exist in different isomeric forms that readily interconvert, most commonly through proton migration. For pyrimidine derivatives, a primary equilibrium often involves the keto-enol or amino-imino forms. The relative stability of these tautomers is highly dependent on their environment.

In the gas phase , the intrinsic stability of a tautomer is determined by its fundamental electronic structure, intramolecular hydrogen bonding, and aromaticity. acs.orgnih.gov Computational chemistry methods are typically employed to calculate the electronic energies of each tautomer to predict the most stable form in isolation.

In solution , the tautomeric preference can shift dramatically due to interactions between the solute and solvent molecules. Polar solvents, for instance, tend to stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. nih.govmdpi.com Computational studies on analogous compounds, such as aminopurines and 4-hydroxypyrimidine, have shown that solvation can significantly alter the energy landscape, sometimes reversing the order of stability observed in the gas phase. nih.govresearchgate.net

However, a targeted search for published research did not yield specific energy calculations or relative stability data for the tautomeric forms of this compound in either the gas phase or solution.

Table 1: Relative Stabilities of Tautomeric Forms No published data is available for this compound.

| Tautomeric Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solution, kcal/mol) |

|---|

Influence of Solvent Models (e.g., IEFPCM, COSMO) on Tautomeric Preferences

To theoretically predict the behavior of molecules in solution, computational chemists utilize various solvent models. These models simulate the effect of the solvent environment on the solute without explicitly representing every solvent molecule. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) and the Conductor-like Screening Model (COSMO) are two prominent implicit solvation models.

These models create a cavity in a continuous dielectric medium that represents the solvent, and the solute is placed within this cavity. The models then calculate the electrostatic interactions between the solute and the surrounding dielectric. The choice of model and its parameters can influence the predicted tautomeric preferences. Studies comparing IEFPCM and COSMO have found that while they are based on different formalisms, they often yield similar results when properly parameterized. The application of these models to substituted purines and other heterocycles has demonstrated their utility in explaining experimentally observed shifts in tautomeric equilibria upon moving from the gas phase to a polar solvent. nih.govacs.org

Despite the widespread use of these methods, no specific computational studies applying IEFPCM, COSMO, or other solvent models to analyze the tautomeric preferences of this compound have been found in the reviewed literature.

Table 2: Predicted Tautomeric Preferences with Different Solvent Models No published data is available for this compound.

| Solvent Model | Most Stable Tautomer (Predicted) |

|---|---|

| IEFPCM | Data Not Available |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Pyrimidine derivatives are of interest as potential NLO materials due to their π-conjugated systems, which can be modified with electron-donating and electron-withdrawing groups to enhance their NLO response. nih.gov

Theoretical evaluation of NLO properties typically involves quantum chemical calculations of the molecule's polarizability (α) and first-order hyperpolarizability (β). These calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO characteristics. Computational studies on various organic molecules, including some pyrimidine derivatives, have shown that factors like molecular symmetry, intramolecular charge transfer, and the nature of substituents significantly impact the NLO response. nih.gov

A literature search for the theoretical evaluation of the non-linear optical properties of this compound did not uncover any studies that have calculated its polarizability, hyperpolarizability, or otherwise assessed its potential as an NLO material.

Table 3: Calculated NLO Properties No published data is available for this compound.

| Property | Calculated Value (a.u.) |

|---|---|

| Polarizability (α) | Data Not Available |

Reactivity and Advanced Organic Transformations of 4 Amino 1,6 Dimethyl 2 Hydroxypyrimidine

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring's electron-deficient character, a consequence of the two electronegative nitrogen atoms, makes it generally resistant to electrophilic attack unless activating, electron-donating substituents are present. researchgate.net Conversely, the carbon atoms at the 2-, 4-, and 6-positions are electron-deficient and thus susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. wikipedia.org

In the case of 4-Amino-1,6-dimethyl-2-hydroxypyrimidine, the pyrimidine core is heavily substituted with electron-donating groups (an amino group at C4, a hydroxyl group at C2, and a methyl group at C6). These groups significantly increase the electron density of the ring, making electrophilic substitution more feasible than in the parent pyrimidine. researchgate.net

The regioselectivity of substitution reactions on the pyrimidine ring is a direct consequence of its electronic structure.

Electrophilic Substitution : Due to the deactivating effect of the two ring nitrogens, electrophilic substitution on an unsubstituted pyrimidine is difficult. wikipedia.org However, the presence of strong activating groups like amino (-NH2) and hydroxyl (-OH) groups dramatically alters this reactivity. researchgate.net These groups direct electrophilic attack to the C5 position, which is meta to both nitrogen atoms and is the most electron-rich carbon in the activated ring. researchgate.netwikipedia.org Therefore, for this compound, electrophilic reactions such as nitration, halogenation, and nitrosation are expected to occur selectively at the C5 position. The reaction mechanism proceeds via a standard electrophilic aromatic substitution pathway, involving the formation of a resonance-stabilized cationic intermediate (sigma complex).

Nucleophilic Substitution : Nucleophilic aromatic substitution (SNAr) is more characteristic of pyrimidine chemistry and typically occurs at the C2, C4, and C6 positions. wikipedia.org In this compound, these positions are already substituted. Direct nucleophilic substitution would require the displacement of one of the existing groups. The hydroxyl group at C2 (or its tautomeric oxo form) and the amino group at C4 are generally poor leaving groups. However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a chloro group, to facilitate substitution. When comparing the reactivity of the C2 and C4 positions in compounds like 2,4-dihalopyrimidines, substitution preferentially occurs at the C4 position. stackexchange.com This is because the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at C4, and the anionic intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by resonance. stackexchange.com

The substituents on the this compound ring play a critical role in governing its reactivity and the orientation of incoming groups.

Amino (-NH2) and Hydroxyl (-OH) Groups : Both the amino group at C4 and the hydroxyl group at C2 are powerful activating groups due to their ability to donate electron density to the ring via a positive mesomeric effect (+M). researchgate.net This electron donation significantly counteracts the inductive withdrawal (-I) of the ring nitrogen atoms, thereby activating the ring, especially the C5 position, towards electrophilic attack. researchgate.net The presence of two such strong activating groups makes the pyrimidine nucleus highly reactive towards even weak electrophiles. researchgate.net

Table 1: Influence of Substituents on the Reactivity of the Pyrimidine Core in this compound

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity | Preferred Site of Electrophilic Attack |

|---|---|---|---|---|

| Amino (-NH2) | C4 | +M, -I (Strongly Activating) | Activates the ring towards electrophilic substitution. | C5 |

| Hydroxyl (-OH) | C2 | +M, -I (Strongly Activating) | Activates the ring towards electrophilic substitution. | C5 |

| Methyl (-CH3) | C6 | +I, Hyperconjugation (Weakly Activating) | Weakly activates the ring. | C5 |

| Methyl (-CH3) | N1 | +I (Weakly Activating) | Increases overall ring electron density. | N/A |

Chemical Derivatization at Amino and Hydroxyl Functionalities

The exocyclic amino and hydroxyl groups of this compound are key sites for further chemical modification, allowing for the synthesis of a wide array of derivatives.

Alkylation : The exocyclic 4-amino group, being a primary amine, can be alkylated using various alkylating agents. The reaction can proceed to give mono- or di-alkylated products depending on the stoichiometry and reaction conditions. Similarly, the 2-hydroxyl group, which exists in tautomeric equilibrium with its 2-oxo form, can undergo O-alkylation to yield 2-alkoxy derivatives. Studies on related 2-amino-4-hydroxypyrimidines have explored such alkylation reactions. acs.org The N1-methyl group prevents alkylation at that position, but alkylation could potentially occur at the N3 position.

Acylation : The 4-amino group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. The reactivity of the 2-hydroxyl group towards acylation to form O-acyl derivatives has been shown in related 2-amino-4-hydroxypyrimidines to be dependent on steric factors. rsc.org The use of bulky acylating agents can favor O-acylation. rsc.org This provides a method for selectively functionalizing either the amino or the hydroxyl group.

Table 2: Representative Derivatization Reactions at Exocyclic Groups

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| 4-Amino | Alkylation | Alkyl Halide (e.g., CH3I) | N-Alkylated Amino Pyrimidine |

| 4-Amino | Acylation | Acyl Chloride (e.g., CH3COCl) | N-Acylated Amino Pyrimidine (Amide) |

| 2-Hydroxyl | Alkylation | Alkyl Halide (e.g., C2H5Br) | 2-Alkoxy Pyrimidine |

| 2-Hydroxyl | Acylation | Aroyl Halide | O-Aroyl Pyrimidine (Ester) |

| 4-Amino & 2-Hydroxyl | Phosphorylation | Phosphorochloridate | O-Phosphoryl Derivative |

Condensation and Imine Formation Reactions

The primary amino group at the C4 position is nucleophilic and can participate in condensation reactions with carbonyl compounds.

Imine Formation : Reaction with aldehydes or ketones under appropriate conditions (typically with acid catalysis and removal of water) leads to the formation of the corresponding imine or Schiff base. nih.gov This reaction is reversible and is driven to completion by removing the water formed. Imine formation is a common strategy for creating more complex molecular architectures.

Reaction with Amide Acetals : Reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) are known to react with primary amino groups to form N,N-dimethylaminomethyleneamino derivatives (amidines). researchgate.net These products are useful intermediates in the synthesis of various heterocyclic systems. The reaction involves the condensation of the amino group with the electrophilic carbon of DMF-DMA. researchgate.net

Ring-Opening and Rearrangement Reactions

While the pyrimidine ring is aromatic and generally stable, under certain conditions it can undergo ring-opening and rearrangement reactions. These transformations often require activation of the ring, for example, by quaternization of a ring nitrogen, or the use of very strong nucleophiles. wur.nl

For this compound, quaternization could occur at the N3 position. Subsequent attack by a nucleophile, such as hydroxide (B78521) or amide ions, at an electron-deficient carbon (e.g., C6 or C2) could initiate ring cleavage. wur.nl The reaction of N-alkylpyrimidinium salts with nucleophiles like hydrazine (B178648) has been shown to proceed via an initial addition of the nucleophile, followed by cleavage of the N1-C6 bond and subsequent recyclization to form a different heterocyclic system, such as a pyrazole. wur.nl While specific examples for this compound are not detailed in the literature, these general principles of pyrimidine ring transformation provide a framework for predicting its behavior under forcing nucleophilic conditions. wur.nl

Reductive ring-opening reactions have also been described for certain complex pyrimidine derivatives, often requiring specific reagents to facilitate the cleavage of the heterocyclic ring. researchgate.net Another potential pathway for ring modification involves oxidative processes, where enzymatic or chemical epoxidation of the ring can lead to reactive intermediates that undergo rearrangement and ring-opening. nih.govnih.gov

Heterocyclic Annulation and Construction of Fused Ring Systems

The presence of a reactive amino group at the C4 position and an endocyclic nitrogen atom makes this compound a prime candidate for the construction of various fused heterocyclic systems. These reactions, often involving cyclocondensation with bifunctional electrophiles, would lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

One of the most common strategies for the annulation of a new ring onto a 4-aminopyrimidine (B60600) core involves its reaction with 1,3-dielectrophilic species. For instance, the reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, in the presence of a suitable catalyst, is expected to yield pyrimido[4,5-b]pyridine derivatives. The initial step would likely involve the formation of an enamine intermediate through the reaction of the exocyclic amino group with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic fused system.

Similarly, reactions with α,β-unsaturated ketones (chalcones) could proceed via a Michael addition of the amino group to the double bond, followed by an intramolecular condensation to form dihydropyrimido[4,5-b]pyridines, which could be subsequently oxidized to the corresponding aromatic pyridopyrimidines. The regioselectivity of these reactions would be influenced by the nature of the substituents on the chalcone.

Another important class of fused pyrimidines, the pyrimido[4,5-d]pyrimidines, could potentially be synthesized from this compound. nih.govresearchgate.netmdpi.comnih.gov This could be achieved through a variety of synthetic routes, including reaction with formamide (B127407) or urea (B33335) derivatives under harsh conditions, or more elegantly, through multi-component reactions involving an aldehyde and a source of ammonia (B1221849) or an amine. researchgate.net The construction of these fused systems is of significant interest due to their diverse biological activities. nih.govnih.gov

The following table summarizes potential heterocyclic annulation reactions of this compound based on the known reactivity of similar 4-aminopyrimidines.

| Reagent | Fused Ring System | Potential Reaction Conditions |

| β-Diketones (e.g., acetylacetone) | Pyrimido[4,5-b]pyridines | Acid or base catalysis, heating |

| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrimido[4,5-b]pyridines | Polyphosphoric acid, Dowtherm A |

| α,β-Unsaturated Ketones (Chalcones) | Dihydropyrimido[4,5-b]pyridines | Base catalysis, protic solvent |

| Diethyl Malonate | Pyrimido[4,5-b]pyridines | High temperatures |

| Formamide/Urea | Pyrimido[4,5-d]pyrimidines | High temperatures, acid catalysis |

Mechanistic Investigations of Key Organic Transformations

The mechanistic pathways governing the heterocyclic annulation reactions of this compound are expected to be analogous to those established for other 4-aminopyrimidine derivatives. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and controlling the regioselectivity of the cyclization process.

In the case of reactions with β-dicarbonyl compounds, the initial step is the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons to form a hemiaminal intermediate. This is followed by dehydration to yield a reactive enaminone. The subsequent intramolecular cyclization can proceed through two possible pathways: either the endocyclic nitrogen atom (N1 or N3) attacks the remaining carbonyl group, or the carbon atom at the C5 position of the pyrimidine ring attacks the carbonyl group. The preferred pathway would depend on the electronic and steric environment of the pyrimidine ring. Computational studies on related systems suggest that the nucleophilicity of the endocyclic nitrogens plays a key role in directing the cyclization.

For the construction of pyrimido[4,5-d]pyrimidines, the mechanism would likely involve the initial formation of an amidine or a related intermediate from the reaction of the 4-amino group with the second pyrimidine precursor. This is then followed by an intramolecular cyclization onto the pyrimidine ring. The precise mechanism would be highly dependent on the specific reagents and reaction conditions employed. For instance, in a multi-component reaction, the sequence of bond-forming events could be different from a stepwise synthesis.

Advanced Methodological Considerations and Future Research Directions

Development of Chemo- and Regioselective Synthetic Routes for Complex Pyrimidine (B1678525) Derivatives

The synthesis of complex pyrimidine derivatives, including those based on the 4-Amino-1,6-dimethyl-2-hydroxypyrimidine scaffold, demands precise control over chemical reactions to ensure the desired isomers are formed. Chemo- and regioselectivity are paramount in achieving high yields of pure products, avoiding the formation of unwanted side products.

Recent advances in synthetic organic chemistry offer several strategies to achieve this control. nih.gov The modification of conventional strategies, such as the condensation of N-C-N fragments with 1,3-dicarbonyl compounds, remains a foundational approach. bu.edu.eg However, modern methodologies focus on the use of advanced catalytic systems and directing groups to influence the outcome of reactions. For instance, transition-metal-catalyzed cross-coupling reactions allow for the specific introduction of functional groups at particular positions on the pyrimidine ring. mdpi.com

Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, offer an efficient route to complex molecules. mdpi.com These reactions can be designed to be highly selective, and by carefully choosing the starting materials and reaction conditions, specific isomers of complex pyrimidine derivatives can be synthesized. The development of novel catalysts, including organocatalysts and metal-organic frameworks, is a key area of research aimed at improving the selectivity of these synthetic routes. mdpi.com

Table 1: Comparison of Synthetic Strategies for Pyrimidine Derivatives

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Condensation | Condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg | Readily available starting materials, well-established procedures. | Limited control over regioselectivity with unsymmetrical precursors, often harsh reaction conditions. |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize the pyrimidine core. rsc.org | High chemo- and regioselectivity, mild reaction conditions, broad functional group tolerance. | Catalyst cost and sensitivity, potential for metal contamination in the final product. |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. mdpi.com | High atom economy, operational simplicity, rapid generation of molecular complexity. | Requires careful optimization of reaction conditions, substrate scope can be limited. |

| Ring Transformation | Synthesis of pyrimidines from other heterocyclic systems. bu.edu.eg | Access to unique substitution patterns not easily obtained by other methods. | Availability of suitable starting heterocycles, potential for complex reaction pathways. |

Application of Flow Chemistry and Microreactor Technology in Synthesis

The synthesis of this compound and its derivatives can be significantly enhanced by the adoption of flow chemistry and microreactor technology. beilstein-journals.org These technologies offer numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. mdpi.com

Microreactors, with their high surface-area-to-volume ratio, allow for extremely efficient heat transfer, enabling precise temperature control of even highly exothermic or fast reactions. chimia.chnih.gov This level of control can lead to higher yields and selectivities by minimizing the formation of temperature-dependent side products. beilstein-journals.org Additionally, the small reaction volumes inherent in microreactors enhance safety, particularly when working with hazardous reagents or unstable intermediates. researchgate.net

Flow chemistry facilitates the automation of chemical processes, allowing for continuous production with consistent product quality. researchgate.net This is particularly advantageous for the large-scale synthesis of pharmaceutical intermediates. The ability to precisely control residence time in a flow reactor can be crucial for reactions where intermediates are prone to decomposition. nih.gov The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it more efficient and cost-effective. beilstein-journals.org

Advanced In-situ Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection

Understanding the kinetics and mechanism of a chemical reaction is essential for its optimization. Advanced in-situ spectroscopic techniques provide a window into the reacting system, allowing for real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates. spectroscopyonline.com

For the synthesis of pyrimidine derivatives, techniques such as real-time Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are particularly powerful. nih.gov Ultrafast multidimensional NMR spectroscopy has been demonstrated to be capable of elucidating the complex reaction pathways in pyrimidine synthesis, confirming the existence of postulated intermediates and revealing previously undetected species. nih.gov This level of mechanistic detail is invaluable for optimizing reaction conditions to favor the desired product.

Single-cell Raman imaging is another promising technique for visualizing the turnover dynamics of pyrimidines at a subcellular level, highlighting its potential for detailed in-situ analysis. biorxiv.org These non-destructive, real-time methods allow for the collection of large datasets that can be used to build accurate kinetic models of the reaction, leading to a more profound understanding and control over the synthetic process. biorxiv.orgresearchgate.net

Table 2: In-situ Spectroscopic Techniques for Monitoring Pyrimidine Synthesis

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Real-time NMR Spectroscopy | Structural information on reactants, products, and intermediates; reaction kinetics. nih.gov | Highly specific structural information, non-invasive. | Lower sensitivity compared to other techniques, requires specialized equipment. |

| Raman Spectroscopy | Vibrational information, functional group analysis, reaction progress. biorxiv.org | Non-destructive, can be used in aqueous solutions, fiber-optic probes for remote monitoring. | Can be affected by fluorescence, weaker signal than IR for some functional groups. |

| FT-IR Spectroscopy | Functional group analysis, concentration changes over time. | Fast data acquisition, widely available. | Water absorption can interfere, complex spectra can be difficult to interpret. |

| UV-Vis Spectroscopy | Concentration of chromophoric species, reaction kinetics. | High sensitivity, simple instrumentation. | Limited to species with a UV-Vis chromophore, less structural information. |

Integration of Computational and Experimental Data for Predictive Reactivity Models

The integration of computational chemistry with experimental data is a powerful strategy for accelerating the development of new synthetic methods and for understanding chemical reactivity. researchgate.net For pyrimidine derivatives, data-driven machine learning and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their reactivity and biological activity. mdpi.combg.ac.rsnih.gov

These models are built using a dataset of known pyrimidine compounds and their experimentally determined properties. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate a variety of molecular descriptors for each compound in the dataset. scirp.org These descriptors, which quantify various electronic and steric properties of the molecules, are then used to train a machine learning algorithm to recognize the relationships between the molecular structure and the observed reactivity or activity. mdpi.combg.ac.rs

Once validated, these predictive models can be used to screen virtual libraries of novel pyrimidine derivatives, identifying candidates with desired properties before they are synthesized in the lab. scirp.org This in-silico approach can significantly reduce the time and resources required for the discovery and optimization of new compounds. The blind validation of these models through the synthesis and testing of new compounds has shown a high degree of accuracy in predicting experimental outcomes. mdpi.com

Exploration of Structure-Reactivity Relationships within the this compound Framework

A systematic exploration of the structure-reactivity relationships (SRR) within the this compound framework is crucial for designing derivatives with tailored chemical properties. By systematically modifying the substituents on the pyrimidine ring and at the amino group, it is possible to fine-tune the electronic and steric characteristics of the molecule, thereby influencing its reactivity.

For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the pyrimidine ring will alter the electron density of the ring system, affecting its susceptibility to nucleophilic or electrophilic attack. The nature of the substituents can also influence the acidity or basicity of the amino group and the hydroxyl group, which in turn affects their reactivity in various chemical transformations.

Structure-activity relationship (SAR) studies, commonly employed in medicinal chemistry to optimize the biological activity of a lead compound, provide a useful paradigm for exploring SRR. researchgate.net By synthesizing a library of analogues of this compound with diverse substituents and evaluating their reactivity in a panel of standard chemical reactions, a comprehensive understanding of the SRR can be developed. This knowledge can then be used to rationally design new derivatives with specific reactivity profiles for various applications. The 4-aminopyrimidine (B60600) scaffold is a key component in the design of various inhibitors, and understanding how structural modifications affect interactions is a well-established field. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Uridine |

| 5-methyluridine |

| 2-Amino-4,6-dimethylpyrimidine (B23340) |

| 2,4-diamino-6-hydroxypyrimidine |

| 2,4-diamino-6-chloropyrimidine |

| 4-aminopyrimidine |

Q & A

Q. How is this compound utilized as a scaffold in kinase inhibitor design?

- Methodology :

- Structural Hybridization : Fuse with indole or pyrrolo[2,3-d]pyrimidine cores to enhance ATP-binding pocket interactions.

- SAR Studies : Modify methyl/hydroxyl groups to balance potency and solubility (e.g., logP < 3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.